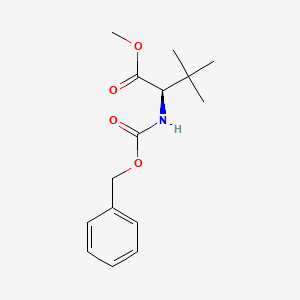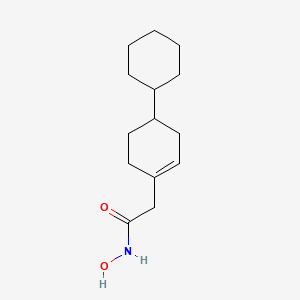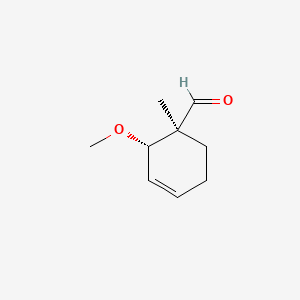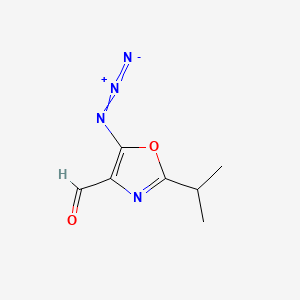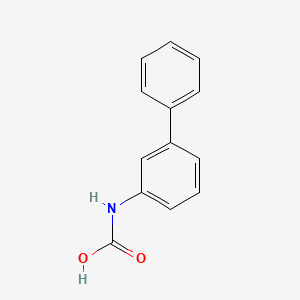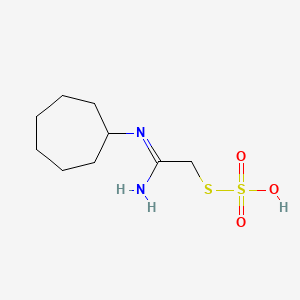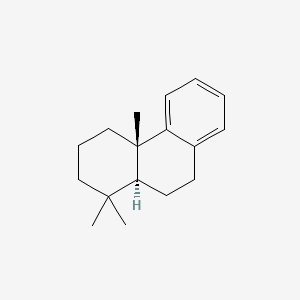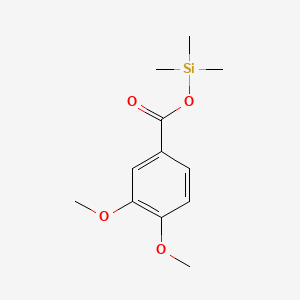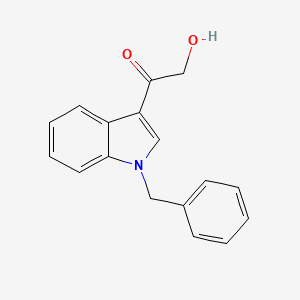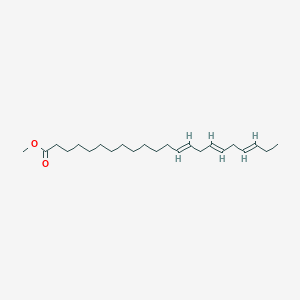
methyl (13E,16E,19E)-docosa-13,16,19-trienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is a methyl ester derivative of docosatrienoic acid This compound is a long-chain polyunsaturated fatty acid with three conjugated double bonds at positions 13, 16, and 19
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (13E,16E,19E)-docosa-13,16,19-trienoate typically involves the esterification of docosatrienoic acid with methanol. This reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to its methyl ester .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through large-scale esterification processes. These processes often utilize continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated derivatives.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Epoxides, diols, and hydroxylated derivatives.
Reduction: Saturated fatty acid methyl esters.
Substitution: Functionalized esters with various substituents.
科学的研究の応用
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a standard in analytical chemistry.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential anti-inflammatory and neuroprotective properties.
Industry: Utilized in the production of bio-based lubricants and surfactants.
作用機序
The mechanism of action of methyl (13E,16E,19E)-docosa-13,16,19-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can also act as a precursor to bioactive lipid mediators that modulate inflammatory responses and cellular signaling pathways .
類似化合物との比較
Similar Compounds
Methyl (4E,7E,10E,13E,16E,19E)-docosa-4,7,10,13,16,19-hexaenoate: Another long-chain polyunsaturated fatty acid methyl ester with six double bonds.
Methyl (10E,13E,16E,19E)-10,13,16,19-docosatetraenoate: A similar compound with four double bonds.
Uniqueness
Methyl (13E,16E,19E)-docosa-13,16,19-trienoate is unique due to its specific arrangement of three conjugated double bonds, which imparts distinct chemical and biological properties. This compound’s ability to modulate membrane fluidity and act as a precursor to bioactive lipids sets it apart from other similar fatty acid methyl esters .
特性
分子式 |
C23H40O2 |
|---|---|
分子量 |
348.6 g/mol |
IUPAC名 |
methyl (13E,16E,19E)-docosa-13,16,19-trienoate |
InChI |
InChI=1S/C23H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-2/h4-5,7-8,10-11H,3,6,9,12-22H2,1-2H3/b5-4+,8-7+,11-10+ |
InChIキー |
RXNIYBHTXVTSAK-JSIPCRQOSA-N |
異性体SMILES |
CC/C=C/C/C=C/C/C=C/CCCCCCCCCCCC(=O)OC |
正規SMILES |
CCC=CCC=CCC=CCCCCCCCCCCCC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Cyclopropanecarbonitrile, 2-[p-(dimethylamino)phenyl]-1-(p-nitrophenyl)-](/img/structure/B13816324.png)
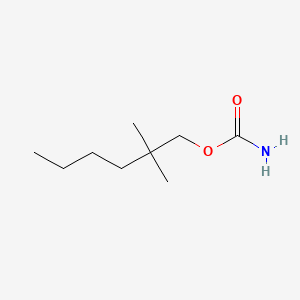
![Butanoicacid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-4-oxo-, phenylmethyl ester, (2R)-](/img/structure/B13816346.png)

